![molecular formula C22H23N3O B2733757 (4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 439097-48-0](/img/structure/B2733757.png)
(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
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Overview
Description
(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzylpiperazine moiety and a pyrrole ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzylpiperazine: The initial step involves the reaction of piperazine with benzyl chloride under basic conditions to form benzylpiperazine.
Attachment of Pyrrole Ring: The benzylpiperazine is then reacted with 4-bromobenzaldehyde to introduce the phenyl group. This intermediate is further reacted with pyrrole in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrrole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in inflammatory pathways, such as cyclooxygenase or cytokine receptors.
Pathways Involved: It may modulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with anti-inflammatory properties.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound with serotonin reuptake inhibitory activity.
Uniqueness
(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone is unique due to its specific combination of a benzylpiperazine moiety and a pyrrole ring, which imparts distinct chemical and biological properties
Biological Activity
(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone, a complex organic compound, belongs to the class of piperazine derivatives and has gained attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H23N3O with a molecular weight of 345.44 g/mol. The compound features a benzylpiperazine moiety linked to a pyrrole ring and a phenyl group, which contributes to its unique chemical properties.
Property | Value |
---|---|
IUPAC Name | (4-benzylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Molecular Formula | C22H23N3O |
Molecular Weight | 345.44 g/mol |
CAS Number | 439097-48-0 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzylpiperazine : Piperazine reacts with benzyl chloride under basic conditions.
- Attachment of Pyrrole Ring : The resulting benzylpiperazine is reacted with 4-bromobenzaldehyde, followed by a reaction with pyrrole to form the final compound.
This multi-step synthesis can be optimized for yield and purity using advanced techniques such as continuous flow reactors and purification methods.
The biological activity of this compound is attributed to its interaction with specific molecular targets involved in various biological pathways:
- Inflammatory Pathways : The compound may inhibit cyclooxygenase enzymes and modulate the production of pro-inflammatory cytokines like TNF-alpha and IL-1 beta, leading to reduced inflammation and pain.
- Cancer Cell Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting microtubule organization and causing cell cycle arrest at the G2/M phase.
In Vitro Studies
Research has demonstrated that derivatives of piperazine compounds exhibit significant cytotoxicity against various cancer cell lines. For example, similar compounds have shown IC50 values indicating potent anti-cancer activity:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | BT-474 | TBD |
Substituted Triazole Conjugate | HeLa | 0.99 ± 0.01 |
Studies utilizing assays such as MTT have indicated that these compounds can effectively inhibit cell proliferation and induce apoptosis through mechanisms involving tubulin polymerization inhibition.
Case Studies
A study focusing on similar piperazine derivatives reported that certain substitutions enhanced cytotoxicity against breast cancer cell lines (e.g., MCF-7). The findings suggest that structural modifications can significantly influence biological activity, highlighting the need for further investigation into the structure-activity relationship (SAR).
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(20-8-10-21(11-9-20)24-12-4-5-13-24)25-16-14-23(15-17-25)18-19-6-2-1-3-7-19/h1-13H,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJZMMXMBYFAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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